molecular formula C14H19NO2 B12932022 5-(Hexyloxy)-1H-indol-6-ol

5-(Hexyloxy)-1H-indol-6-ol

Cat. No.: B12932022
M. Wt: 233.31 g/mol
InChI Key: GMOUWSKMZNQBAT-UHFFFAOYSA-N
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Description

5-(Hexyloxy)-1H-indol-6-ol is an organic compound that belongs to the class of indoles Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of this compound consists of an indole core with a hexyloxy group attached at the 5-position and a hydroxyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hexyloxy)-1H-indol-6-ol typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate indole derivative as the starting material.

    Hexyloxy Group Introduction: The hexyloxy group can be introduced through an alkylation reaction using hexyl bromide or hexyl chloride in the presence of a base such as potassium carbonate.

    Hydroxyl Group Introduction: The hydroxyl group can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or a suitable oxidizing agent.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Hexyloxy)-1H-indol-6-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form corresponding reduced derivatives.

    Substitution: The hexyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

5-(Hexyloxy)-1H-indol-6-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Hexyloxy)-1H-indol-6-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors in biological systems, leading to modulation of cellular signaling pathways.

    Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.

    Gene Expression: Modulation of gene expression and regulation of protein synthesis.

Comparison with Similar Compounds

5-(Hexyloxy)-1H-indol-6-ol can be compared with other similar compounds, such as:

    5-Methoxy-1H-indol-6-ol: Similar structure with a methoxy group instead of a hexyloxy group.

    5-Ethoxy-1H-indol-6-ol: Similar structure with an ethoxy group instead of a hexyloxy group.

    5-Butoxy-1H-indol-6-ol: Similar structure with a butoxy group instead of a hexyloxy group.

The uniqueness of this compound lies in its specific functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

5-hexoxy-1H-indol-6-ol

InChI

InChI=1S/C14H19NO2/c1-2-3-4-5-8-17-14-9-11-6-7-15-12(11)10-13(14)16/h6-7,9-10,15-16H,2-5,8H2,1H3

InChI Key

GMOUWSKMZNQBAT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=C2C(=C1)C=CN2)O

Origin of Product

United States

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